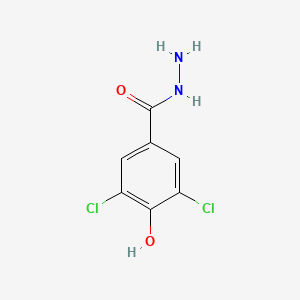

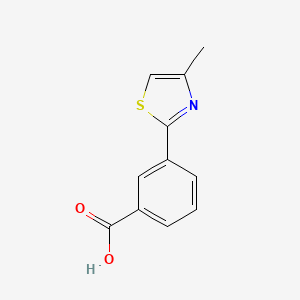

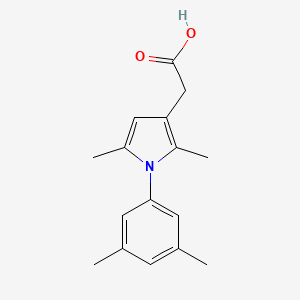

![molecular formula C9H11NO4S B1330148 [(Benzylsulfonyl)amino]acetic acid CAS No. 6966-44-5](/img/structure/B1330148.png)

[(Benzylsulfonyl)amino]acetic acid

説明

[(Benzylsulfonyl)amino]acetic acid, also known as BSAA, is an important organic compound used in a variety of scientific research applications. It is a monocarboxylic acid that is widely used in the synthesis of many different compounds and materials. The acid is also known to have biochemical and physiological effects on the body, making it a useful tool for studying biological systems.

科学的研究の応用

Synthesis Applications

Synthesis of Heparin Saccharides

[(Benzylsulfonyl)amino]acetic acid derivatives have been used as starting materials for synthesizing disaccharides, particularly in the context of creating heparin saccharides. This involves various protecting groups and selective acylation or sulfonylation processes (Wyss & Kiss, 1975).

Organic Synthesis

In organic synthesis, α-benzylsulfonyl-α-substituted-acetic acids, which can be derived from this compound, are used for Wolff rearrangement and reductive desulfonylation, thus contributing to the homologation of carboxylic acids (Kuo, Aoyama, & Shioiri, 1982).

Benzoxazole Derivatives Synthesis

The compound aids in the synthesis of 2-aryl benzoxazoles, demonstrating its utility in creating complex organic structures, particularly in the presence of catalysts like propylsulfonic acid functionalized SBA-15 (Mohammadi Ziarani et al., 2012).

Medicinal Chemistry Applications

Development of Antimicrobial Agents

this compound derivatives have been investigated for their antimicrobial properties, particularly in the synthesis of benzothiazine derivatives showing significant antibacterial and antifungal activity (Kalekar, Bhat, & Koli, 2011).

Carbonic Anhydrase Inhibitors

Derivatives incorporating this compound moieties have shown effectiveness as carbonic anhydrase inhibitors, indicating potential applications in treating conditions like glaucoma and epilepsy (Ilies et al., 2004).

Miscellaneous Applications

Amino Acid Derivative Research

Research on N-benzyloxycarbonyl L-aspartic acid, a derivative related to this compound, has explored its utility in membrane concentration and separation processes, particularly in organic solvents, suggesting diverse industrial applications (Reddy et al., 1996).

Prodrug Development

The compound's derivatives have been evaluated as potential prodrug forms, particularly for sulfonamides, highlighting its role in enhancing drug delivery and efficacy (Larsen, Bundgaard, & Lee, 1988).

Safety and Hazards

作用機序

Target of Action

Similar compounds such as aminosalicylic acid and acetic acid have been shown to interact with various biological targets

Biochemical Pathways

It’s known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates The compound might interfere with these pathways due to its amino and acetic acid groups

Pharmacokinetics

The compound’s molecular weight (22925 g/mol) and polar nature suggest that it could be well-absorbed and distributed in the body .

Action Environment

The action, efficacy, and stability of [(Benzylsulfonyl)amino]acetic acid could be influenced by various environmental factors. For instance, the compound’s stability and reactivity could be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy could be influenced by the physiological environment, including the presence of other drugs or substances, the patient’s health status, and genetic factors.

特性

IUPAC Name |

2-(benzylsulfonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c11-9(12)6-10-15(13,14)7-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQDVKIEFHWEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989791 | |

| Record name | N-(Phenylmethanesulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658101 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6966-44-5 | |

| Record name | NSC18787 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Phenylmethanesulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

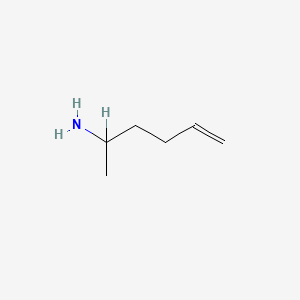

![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)

![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)